molecular formula C18H15FN4O2 B2583553 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1169958-24-0

1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No. B2583553
CAS RN: 1169958-24-0
M. Wt: 338.342
InChI Key: FLQRDHWFFCOSEC-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential application in various fields. This compound is known for its unique properties, which make it an attractive candidate for use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader category of substances that have been synthesized and analyzed for their structural properties. For instance, the synthesis of related 1,2,4-triazoles and their evaluation for antimicrobial activities highlight the interest in derivatives of this compound for potential biological applications (Bayrak et al., 2009). Similarly, studies on polycyclic systems containing the 1,2,4-oxadiazole ring, such as the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, and the prediction of their biological activities have been conducted to explore the potential utility of these compounds in various domains (Kharchenko et al., 2008).

Biological Activities and Applications

Research on derivatives of this compound has also focused on their potential biological activities. A notable area of study is the design and synthesis of thiazole-aminopiperidine hybrid analogues, including derivatives with the 4-fluorobenzyl group, for investigating their inhibitory activity against Mycobacterium tuberculosis GyrB (Jeankumar et al., 2013). Additionally, the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying specific substituents at the C-10 position have been explored for their in vitro antibacterial activity, highlighting the versatility of this chemical framework for developing antibacterial agents (Asahina et al., 2008).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-3-1-12(2-4-15)10-23-11-14(9-16(23)24)17-21-18(25-22-17)13-5-7-20-8-6-13/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQRDHWFFCOSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

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